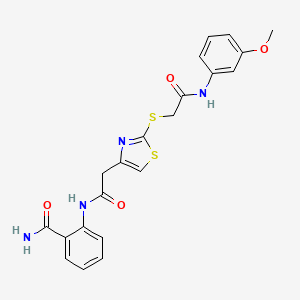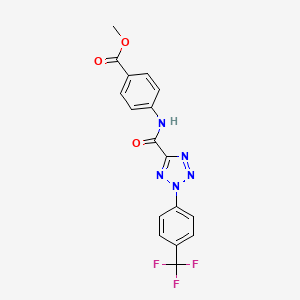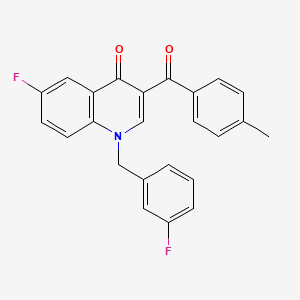
6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one, also known as FFQ, is a chemical compound that has been extensively studied for its potential use in scientific research applications. FFQ is a quinoline derivative that has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one is not fully understood. However, it has been suggested that 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one exerts its effects by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth. It has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer growth and neurodegeneration.
Biochemical and Physiological Effects:
6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the expression of various inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has several advantages as a research tool. It is a potent inhibitor of cancer growth, inflammation, and neurodegeneration, making it a valuable compound for studying these processes. 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one is also relatively easy to synthesize, making it readily available for research purposes. However, 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one also has some limitations. It has been found to be toxic to some normal cells, which may limit its use in certain experiments. Additionally, 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one. One area of interest is the development of more potent and selective derivatives of 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one for use as research tools and potential therapeutics. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one in humans, which could provide valuable information for its potential use in clinical settings. Additionally, further research is needed to fully understand the mechanism of action of 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one and its effects on various signaling pathways involved in cancer growth, inflammation, and neurodegeneration.
Métodos De Síntesis
The synthesis of 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one involves several steps, including the reaction of 2-chloro-3-fluorobenzaldehyde with 4-methylbenzoic acid in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with 6-fluoro-1,2-dihydroquinolin-4(1H)-one in the presence of sodium hydride. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been widely studied for its potential use in scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been found to inhibit the growth of various cancer cells, including prostate cancer, breast cancer, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 6-fluoro-1-(3-fluorobenzyl)-3-(4-methylbenzoyl)quinolin-4(1H)-one has been found to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO2/c1-15-5-7-17(8-6-15)23(28)21-14-27(13-16-3-2-4-18(25)11-16)22-10-9-19(26)12-20(22)24(21)29/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDLGKHBDPVRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride](/img/structure/B2880487.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2880488.png)
![8-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2880489.png)

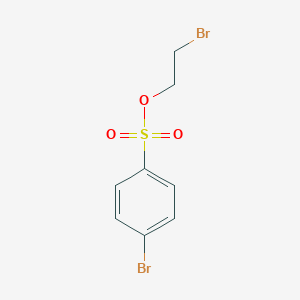
![N-(benzo[b]thiophen-5-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2880493.png)


![(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880496.png)
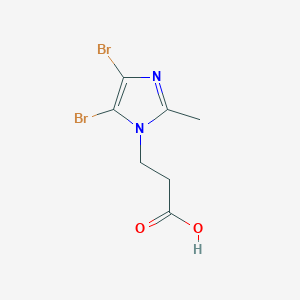
![1-(3,4-Dichlorophenyl)-2-(2-(diethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880499.png)

